EG00229 EG00229 EG00229(cas 1210945-69-9) is the first small molecule inhibitors of the neuropilin-1 and VEGF-A interaction with an IC50 of inhibition of 8 uM(125I-VEGF binding to PAE/NRP1 cells). EG00229 reduced VEGF-A-induced VEGFR2 tyrosine phosphorylation in HUVECs in a dose-dependent fashion, with a maximum inhibition of 34% at 100 μM. EG00229 also significantly reduced VEGF-A induced migration of HUVECs. caused a partial inhibition of VEGF receptor activity and biological function, consistent with the current model for the role of NRP1 in VEGF function, in which NRP1 is required for optimal signaling and certain biological functions downstream of VEGFR2, particularly migration.
Brand Name: Vulcanchem
CAS No.: 1210945-69-9
VCID: VC0002104
InChI: InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1
SMILES: C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Molecular Formula: C19H20F3N7O7S3
Molecular Weight: 611.586

EG00229

CAS No.: 1210945-69-9

Inhibitors

VCID: VC0002104

Molecular Formula: C19H20F3N7O7S3

Molecular Weight: 611.586

EG00229 - 1210945-69-9

CAS No. 1210945-69-9
Product Name EG00229
Molecular Formula C19H20F3N7O7S3
Molecular Weight 611.586
IUPAC Name (2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1
Standard InChIKey ZYQBITUOSRZDTG-MERQFXBCSA-N
SMILES C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Description EG00229(cas 1210945-69-9) is the first small molecule inhibitors of the neuropilin-1 and VEGF-A interaction with an IC50 of inhibition of 8 uM(125I-VEGF binding to PAE/NRP1 cells). EG00229 reduced VEGF-A-induced VEGFR2 tyrosine phosphorylation in HUVECs in a dose-dependent fashion, with a maximum inhibition of 34% at 100 μM. EG00229 also significantly reduced VEGF-A induced migration of HUVECs. caused a partial inhibition of VEGF receptor activity and biological function, consistent with the current model for the role of NRP1 in VEGF function, in which NRP1 is required for optimal signaling and certain biological functions downstream of VEGFR2, particularly migration.
Synonyms (S,Z)-2-(((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophen-2-yl)(hydroxy)methylene)amino)-5-guanidinopentanoic acid compound with 2,2,2-trifluoroacetic acid (1:1)
Reference 1. Oncotarget. 2016 Mar 1;7(9):9801-14. doi: 10.18632/oncotarget.6877.

Ablation of Neuropilin 1 from glioma-associated microglia and macrophages slows
tumor progression.

Miyauchi JT(1), Chen D(1), Choi M(1), Nissen JC(1), Shroyer KR(2), Djordevic
S(3), Zachary IC(4), Selwood D(5), Tsirka SE(1).

Author information:
(1)Department of Pharmacology, Stony Brook University, Stony Brook, NY, USA.
(2)Department of Pathology, Stony Brook University, Stony Brook, NY, USA.
(3)Institute of Structural and Molecular Biology, University College London,
London, UK.
(4)Centre for Cardiovascular Biology and Medicine, Division of Medicine,
University College London, London, UK.
(5)Wolfson Institute for Biomedical Research, University College London, London,
UK.

Gliomas are the most commonly diagnosed primary tumors of the central nervous
system (CNS). Median times of survival are dismal regardless of the treatment
approach, underlying the need to develop more effective therapies. Modulation of
the immune system is a promising strategy as innate and adaptive immunity play
important roles in cancer progression. Glioma associated microglia and
macrophages (GAMs) can comprise over 30% of the cells in glioma biopsies. Gliomas
secrete cytokines that suppress the anti-tumorigenic properties of GAMs, causing
them to secrete factors that support the tumor/'s spread and growth. Neuropilin 1
(Nrp1) is a transmembrane receptor that in mice both amplifies pro-angiogenic
signaling in the tumor microenvironment and affects behavior of innate immune
cells. Using a Cre-lox system, we generated mice that lack expression of Nrp1 in
GAMs. We demonstrate, using an in vivo orthotopic glioma model, that tumors in
mice with Nrp1-deficient GAMs exhibit less vascularity, grow at a slower pace,
and are populated by increased numbers of anti-tumorigenic GAMs. Moreover, glioma
survival times in mice with Nrp1-deficient GAMs were significantly longer.
Treating wild-type mice with a small molecule inhibitor of Nrp1/'s b1 domain,
EG00229, which we show here is selective for Nrp1 over Nrp2, yielded an identical
outcome. Nrp1-deficient or EG00229-treated wild-type microglia exhibited a shift
towards anti-tumorigenicity as evident by altered inflammatory marker profiles in
vivo and decreased SMAD2/3 activation when conditioned in the presence of
glioma-derived factors. These results provide support for the proposal that
pharmacological inhibition of Nrp1 constitutes a potential strategy for
suppressing glioma progression.




2. J Neurochem. 2013 Nov;127(3):394-402. doi: 10.1111/jnc.12404. Epub 2013 Sep 18.

Tuftsin signals through its receptor neuropilin-1 via the transforming growth
factor beta pathway.

Nissen JC(1), Selwood DL, Tsirka SE.

Author information:
(1)Program in Molecular and Cellular Pharmacology, Department of Pharmacological
Sciences, Stony Brook University, Stony Brook, New York, USA.

Tuftsin (Thr-Lys-Pro-Arg) is a natural immunomodulating peptide found to
stimulate phagocytosis in macrophages/microglia. Tuftsin binds to the receptor
neuropilin-1 (Nrp1) on the surface of cells. Nrp1 is a single-pass transmembrane
protein, but its intracellular C-terminal domain is too small to signal
independently. Instead, it associates with a variety of coreceptors. Despite its
long history, the pathway through which tuftsin signals has not been described.
To investigate this question, we employed various inhibitors to Nrp1/'s
coreceptors to determine which route is responsible for tuftsin signaling. We use
the inhibitor EG00229, which prevents tuftsin binding to Nrp1 on the surface of
microglia and reverses the anti-inflammatory M2 shift induced by tuftsin.
Furthermore, we demonstrate that blockade of transforming growth factor beta
(TGFβ) signaling via TβR1 disrupts the M2 shift similar to EG00229. We report
that tuftsin promotes Smad3 phosphorylation and reduces Akt phosphorylation.
Taken together, our data show that tuftsin signals through Nrp1 and the canonical
TGFβ signaling pathway. Despite the 40-year history of the tetrapeptide tuftsin
(TKPR), a macrophage and microglial activator, its mechanism of action has not
been defined. Here, we report that the tuftsin-mediated anti-inflammatory M2
shift in microglia is caused specifically by tuftsin binding to the receptor
neuropilin-1 (Nrp1) and signaling through TGFβ receptor-1, a coreceptor of Nrp1.
We further show that tuftsin signals via the canonical TGFβ pathway and promotes
TGFβ release from target cells.




3. J Med Chem. 2010 Mar 11;53(5):2215-26. doi: 10.1021/jm901755g.

Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor
A (VEGF-A) interaction.

Jarvis A(1), Allerston CK, Jia H, Herzog B, Garza-Garcia A, Winfield N, Ellard K,
Aqil R, Lynch R, Chapman C, Hartzoulakis B, Nally J, Stewart M, Cheng L, Menon M,
Tickner M, Djordjevic S, Driscoll PC, Zachary I, Selwood DL.

Author information:
(1)Domainex Ltd, NCE Discovery, 324 Cambridge Science Park, Cambridge CB4 0WG,
UK.

We report the molecular design and synthesis of EG00229, 2, the first small
molecule ligand for the VEGF-A receptor neuropilin 1 (NRP1) and the structural
characterization of NRP1-ligand complexes by NMR spectroscopy and X-ray
crystallography. Mutagenesis studies localized VEGF-A binding in the NRP1 b1
domain and a peptide fragment of VEGF-A was shown to bind at the same site by
NMR, providing the basis for small molecule design. Compound 2 demonstrated
inhibition of VEGF-A binding to NRP1 and attenuated VEGFR2 phosphorylation in
endothelial cells. Inhibition of migration of endothelial cells was also
observed. The viability of A549 lung carcinoma cells was reduced by 2, and it
increased the potency of the cytotoxic agents paclitaxel and 5-fluorouracil when
given in combination. These studies provide the basis for design of specific
small molecule inhibitors of ligand binding to NRP1.
PubChem Compound 45142253
Last Modified Nov 11 2021
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